N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a 3,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one core, coupled with a 2-oxo-2H-chromene-3-carboxamide moiety at the C5 position.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-13-7-8-16(9-14(13)2)28-20-18(11-25-28)22(30)27(12-24-20)26-21(29)17-10-15-5-3-4-6-19(15)32-23(17)31/h3-12H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFKEMKAFDIVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is substituted at various positions to enhance its biological activity. The general structure can be represented as follows:
| Component | Description |
|---|---|
| Chemical Formula | C23H23N5O4 |
| Molecular Weight | 433.468 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine fused with a chromene moiety |
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The compound has been shown to possess broad-spectrum anticancer activity against various cancer cell lines. Notably, it has demonstrated selectivity towards leukemia cells with a selectivity ratio ranging from 0.7 to 39 at the GI50 level .
Mechanistic Studies:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the S phase in leukemia cells.
- Apoptosis Induction: It significantly increases early and late apoptosis markers in treated cells.
- Target Interaction: It shows comparable activity to known inhibitors like Duvelisib against PI3Kδ with an IC50 of 0.0034 μM, indicating potent inhibitory effects on cancer-related pathways .
Other Biological Activities
Beyond its anticancer effects, this compound may also exhibit other pharmacological activities:
- Anti-inflammatory Properties: Pyrazolo derivatives have been linked to COX-II inhibition, suggesting potential use in managing inflammatory conditions .
- Antimicrobial Effects: Some related compounds have shown antimicrobial properties, indicating a broader therapeutic potential.
Research Findings and Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the efficacy and safety profiles of pyrazolo derivatives:
- Study on COX-II Inhibition: A study demonstrated that certain pyrazolo derivatives exhibited IC50 values as low as 0.2 μM against COX-II, highlighting their potential as anti-inflammatory agents .
- National Cancer Institute Evaluation: Compounds structurally related to this compound were tested against a panel of 60 cancer cell lines, confirming their anticancer efficacy and selectivity towards specific malignancies .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural and Physical Property Comparison
Key Observations
Substituent Effects on Physicochemical Properties: The 3,4-dimethylphenyl group in the target compound likely increases hydrophobicity compared to the 3-chlorophenyl group in , which introduces an electron-withdrawing effect . Fluorinated chromene derivatives () exhibit lower melting points (175–178°C) than non-fluorinated analogs (, >300°C), likely due to reduced crystallinity from bulky fluorinated groups .
Synthetic Accessibility :
- The target compound’s chromene carboxamide moiety may require multi-step synthesis, similar to the sulfonamide derivative in (28% yield) .
- Higher yields (65%) in suggest that simpler substituents (e.g., methyl groups) improve reaction efficiency .
Sulfonamide-containing analogs () may exhibit improved solubility due to polar sulfonyl groups, a feature absent in the target compound .
Research Findings and Trends
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (, target compound) enhance lipophilicity, favoring passive diffusion, while chloro () or fluoro () substituents may modulate electronic effects for target engagement .
- Chromene vs. Cinnamamide Moieties : Chromene derivatives (target compound, ) provide a planar aromatic system for DNA intercalation or kinase inhibition, whereas cinnamamide () offers flexibility for adaptive binding .
- Synthetic Challenges : Bulky substituents (e.g., fluorophenyl chromene in ) correlate with lower yields (22–28%), suggesting that the target compound’s synthesis may require optimized coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
